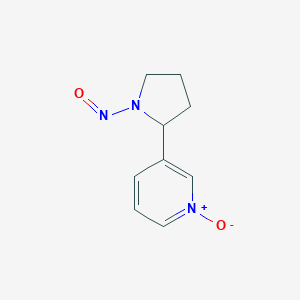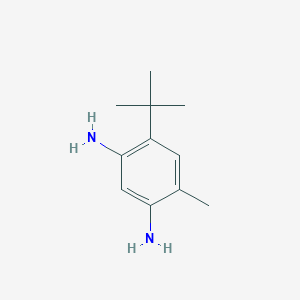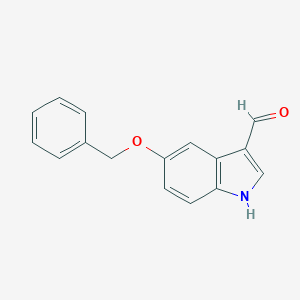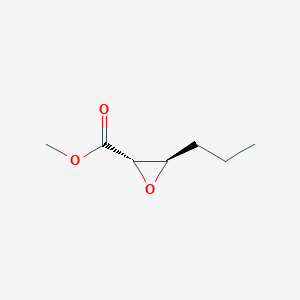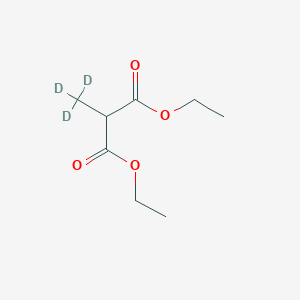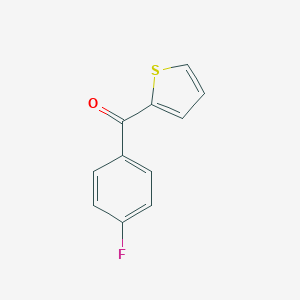![molecular formula C11H11ClO3S B022379 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid CAS No. 103860-95-3](/img/structure/B22379.png)
4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid
Overview
Description
The synthesis, molecular structure, chemical reactions, and properties of 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid and related compounds have been explored in several studies. These compounds have been identified as potent inhibitors of certain enzymes, demonstrating significant biological activity, which suggests their potential utility in various applications beyond pharmacological uses, particularly in the fields of organic and medicinal chemistry.
Synthesis Analysis
Synthesis pathways for similar compounds have been detailed in the literature, indicating a variety of methods for preparing 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which show potent inhibition of enzymes like kynurenine-3-hydroxylase. Such methods often involve the reaction of methyl esters of aroylpyruvic acids with specific amines in mixed solvents, showcasing the versatility and adaptability of synthetic strategies in producing these compounds (Drysdale et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques such as FT-IR, NMR, and single crystal X-ray diffraction. These studies reveal intricate details about the molecular conformation, intramolecular hydrogen bonds, and the stabilization of the molecular structure through short intramolecular OH---O hydrogen bonds (Sirajuddin et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives have been explored, with findings indicating that these compounds can undergo various reactions to form a wide range of products. The antimicrobial activity of these compounds, as well as their reactions to form silver salts, highlights their chemical versatility and potential for application in antibacterial treatments (Gein et al., 2020).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, have been characterized to a lesser extent in the available literature. However, the detailed crystal and molecular structure analyses provide essential insights into their physical characteristics and the factors influencing their stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interactions with biological molecules, have been a focus of several studies. For instance, the interaction with DNA and antioxidant activities suggests these compounds' significant chemical properties and their implications for further research and development in various chemical and biological applications (Sirajuddin et al., 2015).
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has explored the use of related compounds to 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid in the synthesis of novel heterocyclic compounds with potential antibacterial activities. For example, El-Hashash et al. (2015) demonstrated the synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives starting from 4-(4-bromophenyl)-4-oxobut-2-enoic acid (El-Hashash et al., 2015).
Spectroscopic and Thermal Analyses
In another study, Zayed et al. (2019) focused on the synthesis and investigation of N-maleanilinic acid derivatives, which are structurally similar to 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid. They employed spectroscopic and thermal analyses, finding these derivatives effective against various carcinoma cells (Zayed et al., 2019).
Oxidative Decarboxylation Studies
Jones and Yeaman (1986) conducted oxidative decarboxylation studies on 4-methylthio-2-oxobutyrate, closely related to the compound . Their research offers insights into the enzymatic activity and inhibition related to these types of compounds (Jones & Yeaman, 1986).
Synthesis of Copper(II) Mediated Compounds
The research by Xiao et al. (2019) details the synthesis of copper(II) mediated C–H methylthiolation compounds, highlighting the use of compounds structurally related to 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid in creating aryl methyl sulfides (Xiao et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological molecules through its different functional groups. The carboxylic acid group could form hydrogen bonds, the ketone group could react with nucleophiles, and the chloro and methylthio groups could participate in hydrophobic interactions .
Future Directions
properties
IUPAC Name |
4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBIKYNSQHYUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645484 | |
| Record name | 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid | |
CAS RN |
103860-95-3 | |
| Record name | 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



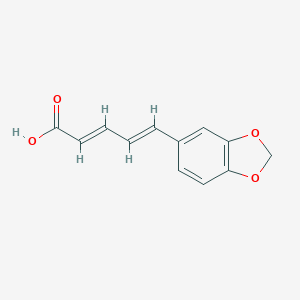
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
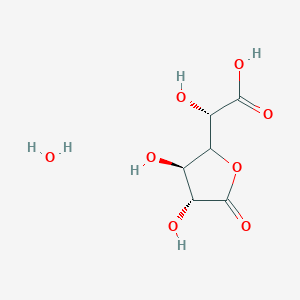


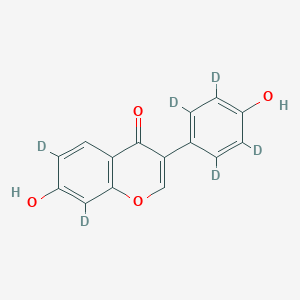
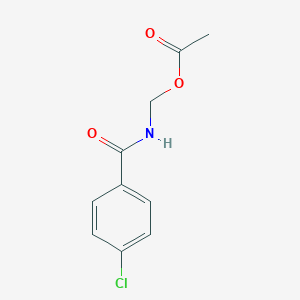
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)
